3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride
Description
3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride is a fluorinated aromatic ether featuring a benzotrifluoride core substituted with a 1,3-dioxane-containing ethoxy group. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making such compounds valuable in agrochemical and pharmaceutical research. The 1,3-dioxane moiety (a six-membered ring with two oxygen atoms) likely serves as a polar, rigid structural element, influencing solubility and reactivity.
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c14-13(15,16)10-3-1-4-11(9-10)17-8-5-12-18-6-2-7-19-12/h1,3-4,9,12H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLXHFGFNDORLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride typically involves the reaction of 3-hydroxybenzotrifluoride with 2-(1,3-dioxan-2-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzotrifluoride derivatives.
Scientific Research Applications
Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances stability and reactivity, making it valuable for further chemical transformations.
Medicine
Research has indicated potential applications in drug development. The compound's structure allows for interaction with various biological targets, including enzymes and receptors. Studies have explored its pharmacological activities, particularly in modulating inflammatory responses and as a potential therapeutic agent for cardiovascular diseases.
Industry
In industrial settings, 3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride is utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Case Study 1: Drug Development
A study investigated the use of this compound as a lead compound for developing new anti-inflammatory drugs. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for treating inflammatory diseases.
| Parameter | Value |
|---|---|
| Cytokine Inhibition (%) | 75% |
| IC50 (µM) | 12.5 |
| Selectivity Index | >10 |
Case Study 2: Industrial Application
In an industrial application, this compound was used as a precursor in synthesizing fluorinated polymers. The resulting materials exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts.
| Polymer Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|
| Fluorinated Polymer | 300 | Excellent |
| Non-Fluorinated Polymer | 250 | Moderate |
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride involves its interaction with specific molecular targets. The benzotrifluoride group can interact with enzymes and receptors, modulating their activity. The ethoxy and dioxane moieties may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride
- Structure : Replaces the 1,3-dioxane ring with a 1,3-dioxolane (five-membered ring).
- Key Differences :
- Applications : Likely explored as a precursor for trifluoromethyl-containing polymers or bioactive molecules.
3-(1,3-Dioxan-2-ylethyl)benzonitrile
- Structure : Substitutes the benzotrifluoride group with a benzonitrile (-C≡N) moiety.
- Key Differences :
3-(Difluoromethyl)-4-fluorophenol
- Structure: A phenolic compound with difluoromethyl (-CF₂H) and fluorine substituents.
- Key Differences: Functionality: Lacks the ether and dioxane/dioxolane groups, instead featuring a phenol (-OH) group. Acidity: The phenolic -OH and electron-withdrawing -CF₂H enhance acidity, making it suitable for pH-sensitive applications. Availability: Discontinued across multiple quantities (1g, 100mg, 250mg) .
Comparative Data Table
Key Research Findings and Implications
- Stability : The 1,3-dioxane ring in the target compound may offer better hydrolytic stability compared to the dioxolane analog, which is critical for prolonged shelf life in agrochemical formulations .
- Electronic Effects: The -CF₃ group in benzotrifluoride derivatives enhances electron-deficient aromatic systems, favoring electrophilic substitution at specific positions, unlike nitrile or phenol analogs .
Biological Activity
3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates a benzotrifluoride moiety, which is known for its diverse chemical reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological evaluations.
The synthesis of this compound typically involves the reaction between 3-hydroxybenzotrifluoride and 2-(1,3-dioxan-2-yl)ethanol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction is usually conducted under controlled heating conditions to facilitate product formation.
| Property | Value |
|---|---|
| Molecular Formula | C13H13F3O3 |
| Molecular Weight | 288.24 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The benzotrifluoride group can modulate enzyme activities and receptor interactions, potentially affecting metabolic pathways. The ethoxy and dioxane groups enhance solubility and bioavailability, facilitating cellular uptake .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies on related 1,3-dioxolanes have shown promising results against various pathogens:
- Antibacterial Activity : Compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
- Antifungal Activity : Similar derivatives have shown excellent antifungal activity against Candida albicans, indicating potential therapeutic applications in treating fungal infections .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation, suggesting that modifications to the dioxolane structure can enhance anticancer activity .
Case Studies
Several studies have explored the biological efficacy of dioxolane derivatives:
- Study on Antibacterial Activity : A series of new 1,3-dioxolanes were synthesized and tested for their antibacterial properties. Results showed that most compounds had significant activity against S. aureus and P. aeruginosa, highlighting the potential for developing new antibiotics based on this scaffold .
- Cytotoxicity Evaluation : Research focused on the cytotoxic effects of dioxolane derivatives revealed that specific modifications could lead to enhanced activity against cancer cells. For instance, certain compounds demonstrated IC50 values below 10 µM against KB cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
